4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17659734
InChI: InChI=1S/C8H13N3O/c1-3-9-4-2-7(1)5-8-10-6-12-11-8/h6-7,9H,1-5H2
SMILES:
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol

4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine

CAS No.:

Cat. No.: VC17659734

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine -

Specification

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name 3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H13N3O/c1-3-9-4-2-7(1)5-8-10-6-12-11-8/h6-7,9H,1-5H2
Standard InChI Key LFZYIGTVLBILEP-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1CC2=NOC=N2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a methyl group that connects to the 3-position of a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole component is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and bioisosteric properties .

Molecular Formula and Weight

  • Molecular Formula: C9H14N3O\text{C}_9\text{H}_{14}\text{N}_3\text{O}

  • Molecular Weight: 180.23 g/mol

While experimental data for 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine are scarce, related analogs such as 4,4-Difluoro-1-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carbonyl}piperidine (CAS# 2770638-00-9) provide structural benchmarks. This analog has a molecular weight of 328.36 g/mol and a formula of C15H22F2N4O2\text{C}_{15}\text{H}_{22}\text{F}_2\text{N}_4\text{O}_2, highlighting the impact of additional substituents on molecular complexity .

Key Structural Features

  • Piperidine Ring: Enhances solubility and bioavailability due to its basic amine group.

  • 1,2,4-Oxadiazole Core: Imparts rigidity and metabolic resistance, often linked to diverse pharmacological activities .

  • Methylene Linker: Facilitates conformational flexibility, enabling interactions with biological targets.

Synthetic Methodologies

Classical Approaches to 1,2,4-Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives or 1,3-dipolar cycloaddition of nitrile oxides with nitriles . For 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine, two plausible routes are proposed:

Route 1: Amidoxime Cyclization

  • Formation of Amidoxime: React piperidine-4-methylamine with hydroxylamine to generate the corresponding amidoxime.

  • Cyclization with Acylating Agent: Treat the amidoxime with a carboxylic acid derivative (e.g., methyl cyanoformate) under basic conditions to form the oxadiazole ring.

Example Reaction:

Amidoxime+RCOOR’Base1,2,4-Oxadiazole+Byproducts\text{Amidoxime} + \text{RCOOR'} \xrightarrow{\text{Base}} \text{1,2,4-Oxadiazole} + \text{Byproducts}

This method, adapted from Tiemann and Krüger’s work, often requires catalysts like tetrabutylammonium fluoride (TBAF) to improve yields .

Route 2: Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly accelerates reaction kinetics and improves yields. A one-pot protocol could involve:

  • Microwave Reaction: Combine piperidine-4-methylamine, nitrile, and hydroxylamine hydrochloride in a polar solvent (e.g., DMSO) with a base (e.g., NaOH).

  • Purification: Isolate the product via column chromatography or recrystallization.

Advantages:

  • Reaction time reduced from hours to minutes.

  • Environmentally friendly due to reduced solvent volumes .

Research Challenges and Future Directions

Data Gaps

  • Physicochemical Properties: Experimental data on solubility, logP, and stability are unavailable.

  • In Vivo Studies: No pharmacokinetic or toxicity profiles exist.

Recommended Studies

  • SAR Analysis: Modify the piperidine substituents to optimize target affinity.

  • Proteomic Screening: Identify protein targets using affinity chromatography or molecular docking.

  • In Vivo Efficacy: Evaluate antitumor activity in xenograft models.

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